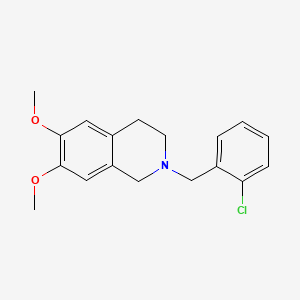![molecular formula C19H20F3NO2 B3836022 6,7-dimethoxy-2-[[2-(trifluoromethyl)phenyl]methyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B3836022.png)
6,7-dimethoxy-2-[[2-(trifluoromethyl)phenyl]methyl]-3,4-dihydro-1H-isoquinoline
概要
説明
6,7-Dimethoxy-2-[[2-(trifluoromethyl)phenyl]methyl]-3,4-dihydro-1H-isoquinoline is a synthetic organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-2-[[2-(trifluoromethyl)phenyl]methyl]-3,4-dihydro-1H-isoquinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Methoxy Groups: The methoxy groups at positions 6 and 7 can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Attachment of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be introduced through a Friedel-Crafts alkylation reaction, where the isoquinoline core reacts with a trifluoromethylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
化学反応の分析
Types of Reactions
6,7-Dimethoxy-2-[[2-(trifluoromethyl)phenyl]methyl]-3,4-dihydro-1H-isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Dihydroisoquinoline derivatives.
Substitution: Amino or thio-substituted isoquinoline derivatives.
科学的研究の応用
6,7-Dimethoxy-2-[[2-(trifluoromethyl)phenyl]methyl]-3,4-dihydro-1H-isoquinoline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its activity against certain types of cancer and neurological disorders.
Materials Science: It is investigated for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Biological Studies: The compound is used as a probe in biological studies to understand its interaction with various biomolecules and its effects on cellular processes.
作用機序
The mechanism of action of 6,7-dimethoxy-2-[[2-(trifluoromethyl)phenyl]methyl]-3,4-dihydro-1H-isoquinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular signaling pathways, such as kinases or G-protein coupled receptors.
Pathways Involved: It may modulate pathways related to cell proliferation, apoptosis, and neurotransmission, leading to its potential therapeutic effects.
類似化合物との比較
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the trifluoromethylphenyl group.
6,7-Dimethoxy-2-phenyl-3,4-dihydroisoquinoline: Similar structure but lacks the trifluoromethyl group.
Uniqueness
6,7-Dimethoxy-2-[[2-(trifluoromethyl)phenyl]methyl]-3,4-dihydro-1H-isoquinoline is unique due to the presence of both methoxy groups and the trifluoromethylphenyl group, which may confer distinct chemical and biological properties compared to its analogs. The trifluoromethyl group, in particular, is known to enhance the compound’s metabolic stability and bioavailability, making it a valuable scaffold for drug development.
特性
IUPAC Name |
6,7-dimethoxy-2-[[2-(trifluoromethyl)phenyl]methyl]-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3NO2/c1-24-17-9-13-7-8-23(12-15(13)10-18(17)25-2)11-14-5-3-4-6-16(14)19(20,21)22/h3-6,9-10H,7-8,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYSIEIKAGTZPRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)CC3=CC=CC=C3C(F)(F)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(3,4-Dimethoxyphenyl)methyl]thiomorpholine](/img/structure/B3835953.png)
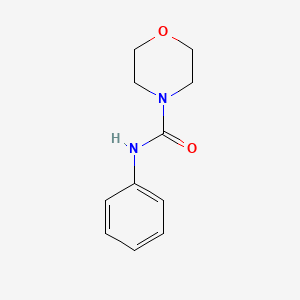
![2-[4-(4-methoxy-2,5-dimethylbenzyl)-1-piperazinyl]pyrimidine](/img/structure/B3835966.png)
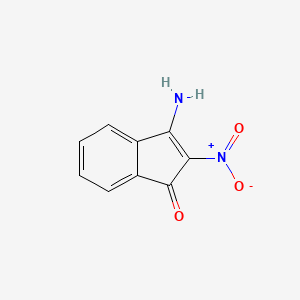
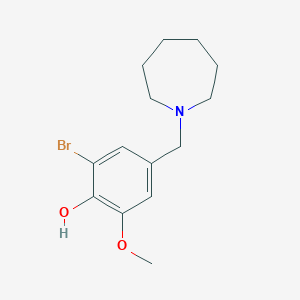
![ethyl 3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-nitroacrylate](/img/structure/B3836002.png)
![1-[(9-Ethylcarbazol-3-yl)methyl]piperidin-3-ol](/img/structure/B3836015.png)
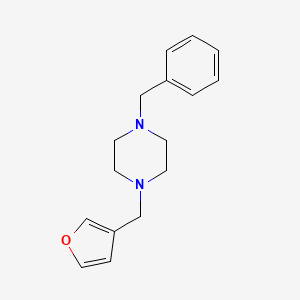
![1-[(E)-3-phenylprop-2-enyl]-4-(thiophen-3-ylmethyl)piperazine](/img/structure/B3836039.png)
![2-hydroxy-5-[(3,4,5-trimethoxybenzoyl)amino]benzoic acid](/img/structure/B3836045.png)
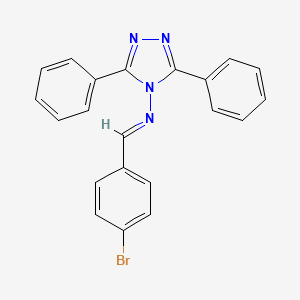
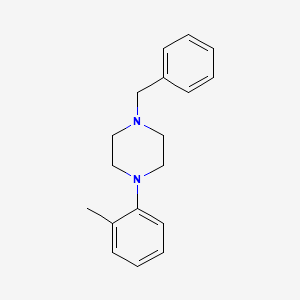
![N-[4-(pyrrolidine-1-carbonyl)phenyl]acetamide](/img/structure/B3836058.png)
